Increased Lipophilicity (XLogP3 = 2.9) Compared to Acrylic Acid and Isomeric Analogs
The target compound exhibits a computed XLogP3 value of 2.9 , which is substantially higher than that of its α,β-unsaturated acrylic acid analog ((E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid, XLogP3 = 2.3 [1]) and its positional isomer (3-cyano-3-(2,4-dichlorophenyl)propanoic acid, XLogP3 = 2.4 [2]). This difference of +0.6 and +0.5 log units, respectively, indicates a greater tendency for the target compound to partition into lipid membranes.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid: 2.3; 3-Cyano-3-(2,4-dichlorophenyl)propanoic acid: 2.4 |
| Quantified Difference | Target XLogP3 is +0.6 and +0.5 units higher, respectively |
| Conditions | XLogP3 calculation as reported in PubChem |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and volume of distribution, making the target compound a more suitable candidate for cellular assays or in vivo studies requiring enhanced membrane crossing, thus influencing procurement decisions for lead optimization programs.
- [1] PubChem. (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid (CID 5715261). Computed Properties: XLogP3 = 2.3. View Source
- [2] PubChem. 3-Cyano-3-(2,4-dichlorophenyl)propanoic acid (CID 15500726). Computed Properties: XLogP3 = 2.4. View Source
